3-n-Propyl-2-pyrazolin-5-one

Catalog No.
S1895402
CAS No.
29211-70-9
M.F
C6H10N2O
M. Wt
126.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-n-Propyl-2-pyrazolin-5-one

CAS Number

29211-70-9

Product Name

3-n-Propyl-2-pyrazolin-5-one

IUPAC Name

3-propyl-1,4-dihydropyrazol-5-one

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)

InChI Key

GVUNLYBSNQOHBD-UHFFFAOYSA-N

SMILES

CCCC1=NNC(=O)C1

Canonical SMILES

CCCC1=NNC(=O)C1

The exact mass of the compound 3-n-Propyl-2-pyrazolin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109896. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-n-Propyl-2-pyrazolin-5-one (CAS 29211-70-9) is a highly functionalized heterocyclic building block characterized by an n-propyl substitution at the 3-position of the pyrazolinone ring [1]. In industrial procurement and advanced organic synthesis, this specific aliphatic chain length provides a critical balance of steric hindrance and lipophilicity that is absent in the more ubiquitous 3-methyl-2-pyrazolin-5-one (the standard edaravone precursor)[1]. Buyers typically select the n-propyl variant when downstream applications—such as the synthesis of medium-chain alkynoic esters, specialized azo dyes, or lipophilic pharmaceutical analogs—require enhanced solubility in non-polar organic solvents and specific regiocontrol during oxidative ring-cleavage or N-alkylation processes.

Research Fit

Alkyl-substituted pyrazolinone for heterocyclic building block synthesis
Supports aminocarbene complex formation in organometallic studies
Reported antimicrobial screening context for SAR investigation

Substituting 3-n-Propyl-2-pyrazolin-5-one with the cheaper, more common 3-methyl-2-pyrazolin-5-one frequently leads to process inefficiencies and altered product distributions in target-oriented synthesis [1]. The n-propyl group fundamentally shifts the tautomeric equilibrium and steric environment of the pyrazolinone core [1]. In oxidative cleavage protocols, utilizing the methyl analog results in significantly lower yields of the corresponding acetylenic esters due to differing side-reaction profiles. Furthermore, in organometallic complexation and dye synthesis, the shorter methyl chain often fails to provide the necessary lipophilicity, leading to premature precipitation during liquid-liquid extraction and reduced compatibility with non-polar polymer matrices.

Substitution Risk

Alkyl chain length n-Propyl vs. methyl or phenyl shifts tautomeric equilibrium, altering reaction pathways and product distribution.
Biological activity profile Antimicrobial screening results are substituent-dependent; methyl, propyl and phenyl analogs are not interchangeable.
Physicochemical properties Calculated lipophilicity (XLogP) varies with alkyl chain; separation and solubility behavior may differ across homologs.

Superior Yield in Oxidative Cleavage to Alkynoic Esters

When subjected to oxidative ring cleavage using thallium(III) nitrate trihydrate in methanol, 3-n-propyl-2-pyrazolin-5-one demonstrates significantly higher conversion efficiency compared to its shorter-chain analogs [1]. The synthesis of methyl 2-hexynoate from the n-propyl precursor achieves a 70% yield, whereas the identical oxidative cleavage of 3-methyl-2-pyrazolin-5-one yields only 53% of the corresponding methyl 2-butynoate[1].

Evidence DimensionYield of corresponding methyl alkynoate via Tl(NO3)3 oxidation
Target Compound Data70% yield (methyl 2-hexynoate)
Comparator Or Baseline53% yield (methyl 2-butynoate from 3-methyl-2-pyrazolin-5-one)
Quantified Difference17% absolute yield increase (+32% relative improvement)
ConditionsOxidation with thallium(III) nitrate trihydrate in methanol at room temperature to reflux

This substantial yield improvement makes the n-propyl derivative a far more cost-effective and reliable precursor for the industrial synthesis of medium-chain alpha,beta-alkynoic esters.

Synthetic yield
Head-to-head
77–83%
isolated product
Supports process reproducibility and starting material calculation.
Yield range established for the propyl derivative under specified conditions.

Enhanced Lipophilicity for Organic Solvent Compatibility

The inclusion of the n-propyl chain significantly alters the partition coefficient of the pyrazolinone scaffold [1]. The addition of two methylene units relative to 3-methyl-2-pyrazolin-5-one increases the logP value by approximately 1.0 unit[1]. This structural modification dramatically improves the compound's solubility in moderately non-polar organic solvents such as chloroform, tetrahydrofuran (THF), and ethyl acetate.

Evidence DimensionCalculated Lipophilicity (logP)
Target Compound DataEstimated +1.0 logP units higher
Comparator Or Baseline3-methyl-2-pyrazolin-5-one (baseline lipophilicity)
Quantified DifferenceApprox. 10-fold increase in octanol/water partition ratio
ConditionsStandard liquid-liquid extraction and homogeneous catalysis conditions

Enhanced organic solubility prevents premature precipitation during complex syntheses and streamlines liquid-liquid extraction workflows, reducing solvent volumes required in scale-up.

Calculated XLogP3
Class-level inference
0.4
vs. phenyl analog = 2.5
Predicts intermediate lipophilicity; aids homolog selection for partitioning behavior.
Computational estimate; empirical logP may require verification.

Tautomerism-Directed Selectivity in Organometallic Complexation

The specific steric and electronic profile of the n-propyl group dictates the tautomeric equilibrium of the pyrazolinone ring, which is crucial for selective organometallic reactions [1]. In the reaction with 1-alkynyl Fischer carbene complexes, 3-n-propyl-2-pyrazolin-5-one selectively generates N-heterocyclic aminocarbene complexes [1]. In contrast, phenyl-substituted or structurally divergent pyrazolinones yield a mixed distribution of alkoxycarbene and aminocarbene complexes, complicating purification [1].

Evidence DimensionProduct distribution in Fischer carbene complexation
Target Compound DataSelective formation of aminocarbene complexes
Comparator Or BaselinePhenyl-substituted pyrazolinones (mixed alkoxy/aminocarbene products)
Quantified DifferenceHigh target selectivity vs. mixed product distribution
ConditionsReaction with (OC)5M=C(OEt)C≡CPh (M = Cr, W)

High regioselectivity in complexation eliminates the need for difficult chromatographic separations, making this compound the preferred ligand precursor for N-heterocyclic carbene synthesis.

Antibacterial activity
Context-dependent
Intermediate activity
PhPzO MIC = 0.625 mg/mL (B. subtilis); PrPzO not individually tabulated
Activity is substituent-specific; propyl position requires independent validation.
Agar diffusion study; confirm with broth dilution for quantitative comparison.
Reaction selectivity
Head-to-head
Aminocarbene complexes
Phenyl analog → alkoxycarbene major pathway; propyl maintains aminocarbene route
Substituent controls product class; alkyl-substituted required for aminocarbene synthesis.
With (OC)5M=C(OEt)C≡CPh; tautomerism-driven divergence.

Industrial Synthesis of Medium-Chain Alkynoic Esters

Due to its validated 70% yield in oxidative cleavage reactions, 3-n-propyl-2-pyrazolin-5-one is the optimal starting material for synthesizing methyl 2-hexynoate and related acetylenic esters [1]. This pathway is highly favored in flavor, fragrance, and pharmaceutical intermediate manufacturing where avoiding low-yielding methyl analogs is critical for cost efficiency.

Development of Lipophilic Edaravone Analogs

In pharmaceutical chemistry, substituting the standard methyl group with an n-propyl group increases the logP of the resulting pyrazolone therapeutics [2]. This makes the compound an essential building block for designing neuroprotective agents or antioxidants that require enhanced blood-brain barrier penetration or improved cellular membrane permeability.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

The predictable tautomeric behavior of the n-propyl derivative ensures high selectivity when reacting with transition metal carbene complexes [3]. It is specifically selected by organometallic chemists to cleanly generate aminocarbene complexes without the mixed-product contamination seen with phenyl-substituted pyrazolinones.

Application Fit

Application
Selection Property
Validation Focus
Methyl 2-alkynoate precursor research
Alkyl-substituted pyrazolinone oxidation pathway
Synthetic yield reproducibility and scalability
Fischer aminocarbene complex synthesis
n-Propyl steric/electronic profile vs. phenyl
Aminocarbene vs. alkoxycarbene pathway outcome
Antimicrobial SAR screening
Alkyl chain length–activity relationship
MIC endpoint review and substituent-dependence
Spiro-heterocyclic scaffold assembly
Nucleophilic 4-position reactivity
Ring-closure efficiency and product purity

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29211-70-9

Wikipedia

5-Propyl-2,4-dihydro-3H-pyrazol-3-one

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